2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol
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Overview
Description
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.30 g/mol . This compound is known for its unique structure, which includes a formyl group, a pyrrolidinylcarbonyl group, and a phenol group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein-ligand binding due to its unique structureIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol can be compared with other similar compounds, such as 2-Formylphenol and 6-(3-Pyrrolidinylcarbonyl)phenylphenol. These compounds share some structural similarities but differ in their functional groups and overall reactivity. The presence of both the formyl and pyrrolidinylcarbonyl groups in this compound makes it unique and provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-15-7-4-8-16(17(15)21)13-5-3-6-14(11-13)18(22)19-9-1-2-10-19/h3-8,11-12,21H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVYUZNTUOYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685368 |
Source
|
Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-96-2 |
Source
|
Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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